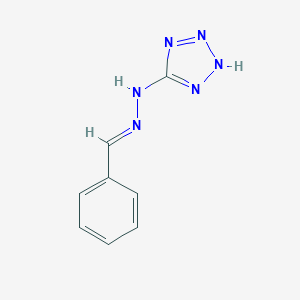
bis(2-chloropropyl) (4-nitrophenyl) phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
bis(2-chloropropyl) (4-nitrophenyl) phosphate: is an organophosphate compound characterized by the presence of two 2-chloropropyl groups and a p-nitrophenyl group attached to a phosphate moiety. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bis(2-chloropropyl) (4-nitrophenyl) phosphate typically involves the reaction of p-nitrophenol with phosphorus oxychloride, followed by the introduction of 2-chloropropanol. The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: bis(2-chloropropyl) (4-nitrophenyl) phosphate can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.
Substitution: The compound can participate in substitution reactions, where the 2-chloropropyl groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines and thiols can be employed for substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives of the original compound.
Reduction: Amino derivatives of this compound.
Substitution: Various substituted phosphates depending on the nucleophile used.
Scientific Research Applications
Chemistry: bis(2-chloropropyl) (4-nitrophenyl) phosphate is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: In biological research, this compound is utilized as an enzyme inhibitor, particularly for phosphodiesterases, which play a crucial role in cellular signaling pathways.
Industry: In industrial applications, this compound is used as a stabilizer and additive in the production of polymers and plastics.
Mechanism of Action
The mechanism of action of bis(2-chloropropyl) (4-nitrophenyl) phosphate involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit the activity of phosphodiesterases by binding to their active sites, thereby affecting cellular signaling pathways. This inhibition can lead to various biological effects, depending on the specific enzyme and pathway involved.
Comparison with Similar Compounds
Bis(4-nitrophenyl) phosphate: Another organophosphate compound with similar structural features but different functional groups.
Diethyl p-nitrophenyl phosphate: A related compound with diethyl groups instead of 2-chloropropyl groups.
Triphenyl phosphate: A structurally similar compound with three phenyl groups attached to the phosphate moiety.
Uniqueness: bis(2-chloropropyl) (4-nitrophenyl) phosphate is unique due to the presence of 2-chloropropyl groups, which impart specific chemical and physical properties. These properties can influence its reactivity, stability, and interactions with biological targets, making it distinct from other similar compounds.
Properties
CAS No. |
14663-72-0 |
|---|---|
Molecular Formula |
C12H16Cl2NO6P |
Molecular Weight |
372.13 g/mol |
IUPAC Name |
bis(2-chloropropyl) (4-nitrophenyl) phosphate |
InChI |
InChI=1S/C12H16Cl2NO6P/c1-9(13)7-19-22(18,20-8-10(2)14)21-12-5-3-11(4-6-12)15(16)17/h3-6,9-10H,7-8H2,1-2H3 |
InChI Key |
LUKRJGLWDCRJHZ-UHFFFAOYSA-N |
SMILES |
CC(COP(=O)(OCC(C)Cl)OC1=CC=C(C=C1)[N+](=O)[O-])Cl |
Canonical SMILES |
CC(COP(=O)(OCC(C)Cl)OC1=CC=C(C=C1)[N+](=O)[O-])Cl |
Synonyms |
Phosphoric acid bis(2-chloropropyl)4-nitrophenyl ester |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![20-Tert-butyl-2,5,8,11,14,17-hexaoxabicyclo[16.4.0]docosa-1(18),19,21-triene](/img/structure/B84156.png)


![[(2R,3S)-5-(2-amino-6-oxo-3H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl [(2R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate](/img/structure/B84164.png)



![[3-(methoxycarbonylamino)phenyl] N-tert-butylcarbamate](/img/structure/B84170.png)





